molecular formula C22H28Br2O4 B12691563 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione CAS No. 61339-42-2

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12691563
CAS No.: 61339-42-2
M. Wt: 516.3 g/mol
InChI Key: ABWOTFZUTTYNAA-CXSFZGCWSA-N
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Description

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of bromine atoms at the 9 and 17 positions, hydroxyl groups at the 11beta and 21 positions, and a methyl group at the 16alpha position. This compound belongs to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties.

Preparation Methods

The synthesis of 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the bromination of a suitable precursor steroid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions. The hydroxyl groups are introduced through selective oxidation reactions, and the methyl group is added via alkylation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the hydroxyl groups to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: The compound is used in the synthesis of other steroid derivatives and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins involved in these pathways.

Comparison with Similar Compounds

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione can be compared with other corticosteroids such as:

The uniqueness of this compound lies in its specific bromination pattern, which can influence its biological activity and pharmacokinetic properties.

Properties

CAS No.

61339-42-2

Molecular Formula

C22H28Br2O4

Molecular Weight

516.3 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9,17-dibromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28Br2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)22(15,24)17(27)10-20(16,3)21(12,23)18(28)11-25/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

ABWOTFZUTTYNAA-CXSFZGCWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)Br)C)O)Br)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)Br)C)O)Br)C

Origin of Product

United States

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